N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Compounds with structural similarities to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide have been synthesized and evaluated for a range of biological activities. Patel et al. (2009) described the synthesis of bioactive molecules including fluoro substituted benzothiazoles and their evaluation for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Anticancer and Antimicrobial Activities
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives synthesized by Zablotskaya et al. (2013) demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).
Anticonvulsant Activity
Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives, demonstrating their neurotoxicity screening, computational studies, and anticonvulsant potential. Among these compounds, one emerged as a potent anticonvulsant agent, showing significant interactions with target proteins (Khokra et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines, demonstrating potent cytotoxic activity along with low toxicity in normal human kidney cells. These compounds were found to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Molecular Docking and Computational Analysis
Fahim and Ismael (2021) investigated antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies, showcasing the antimalarial activity and the ADMET properties of the synthesized sulfonamides (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFBAIIURFCGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.